6-(Methylthio)quinolin-4-OL
Description
6-(Methylthio)quinolin-4-OL is a quinoline derivative characterized by a hydroxyl group at position 4, a methylthio (-SCH₃) substituent at position 6, and a bicyclic aromatic structure. Quinoline derivatives are renowned for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties .
Properties
Molecular Formula |
C10H9NOS |
|---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
6-methylsulfanyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H9NOS/c1-13-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-6H,1H3,(H,11,12) |
InChI Key |
UCNDOVWKKZWNRL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)NC=CC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylthio)quinolin-4-OL typically involves the introduction of the methylthio group and the hydroxyl group onto the quinoline ring. One common method is the nucleophilic substitution reaction where a suitable quinoline derivative is reacted with a methylthiol reagent under basic conditions. The hydroxyl group can be introduced via oxidation reactions using appropriate oxidizing agents .
Industrial Production Methods: Industrial production of 6-(Methylthio)quinolin-4-OL may involve multi-step synthesis processes, often starting from commercially available quinoline derivatives. The process may include steps such as halogenation, nucleophilic substitution, and oxidation, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 6-(Methylthio)quinolin-4-OL undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like thiols or amines.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dehydroxylated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Methylthio)quinolin-4-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-(Methylthio)quinolin-4-OL involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting microbial cell processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of quinolin-4-ol derivatives are highly dependent on substituent type and position. Below is a comparison of 6-(Methylthio)quinolin-4-OL with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Synthetic Flexibility: Quinolin-4-ol derivatives undergo regioselective functionalization.
Thermal Stability: Nitro and methoxy groups increase melting points (>325°C for 6-Methoxy-3-nitroquinolin-4-ol), whereas alkylthio groups may lower thermal stability .
Biological Performance: Halogenated derivatives (e.g., 6-Bromo-2-methylquinolin-4-ol) are prioritized in drug discovery for their ability to interact with biological targets via halogen bonding .
Biological Activity
6-(Methylthio)quinolin-4-OL is a heterocyclic compound notable for its unique structure, which includes a methylthio group at the 6th position and a hydroxyl group at the 4th position of the quinoline ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial, antifungal, and antitubercular properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H9NOS |
| Molecular Weight | 191.25 g/mol |
| IUPAC Name | 6-methylsulfanyl-1H-quinolin-4-one |
| InChI | InChI=1S/C10H9NOS/c1-13-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-6H,1H3,(H,11,12) |
| InChI Key | UCNDOVWKKZWNRL-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC2=C(C=C1)NC=CC2=O |
The biological activity of 6-(Methylthio)quinolin-4-OL is attributed to its ability to interact with various molecular targets within microorganisms. The compound may inhibit specific enzymes or disrupt cellular processes, leading to antimicrobial effects. Its dual functional groups allow it to engage in diverse chemical reactions that enhance its biological efficacy.
Antimicrobial Activity
Research indicates that 6-(Methylthio)quinolin-4-OL exhibits significant antimicrobial properties. A study evaluated derivatives of quinoline compounds against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives showed promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 9.2 to 106.4 µM against Mycobacterium tuberculosis .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The effectiveness was measured using the well diffusion method, where the zone of inhibition was recorded .
Antitubercular Activity
The antitubercular potential of 6-(Methylthio)quinolin-4-OL and its derivatives was assessed through microplate Alamar Blue assays (MABA). Compounds demonstrated moderate to good activity against Mycobacterium tuberculosis, with specific derivatives showing MIC values comparable to established antitubercular drugs like isoniazid and pyrazinamide .
Case Studies
- Antimycobacterial Screening : A series of derivatives were synthesized and tested for their antitubercular activity. Among these, compounds with unsubstituted quinoline structures exhibited enhanced activity, emphasizing the importance of structural modifications in optimizing therapeutic efficacy .
- Antimicrobial Efficacy : In another study focusing on antimicrobial activity, derivatives were screened against multiple bacterial strains. The results indicated that compounds with specific substitutions on the quinoline ring significantly improved their antibacterial performance .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 6-(Methylthio)quinolin-4-OL, it is essential to compare it with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-Hydroxyquinoline | Lacks methylthio group | Moderate antibacterial activity |
| 6-Methylquinoline | Lacks hydroxyl group | Limited antifungal activity |
| Quinoline-2,4-dione | Different functional groups | Anticancer properties |
The combination of a methylthio group and a hydroxyl group in 6-(Methylthio)quinolin-4-OL enhances its biological interactions compared to other quinoline derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
